3-(2-chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a naphthyl group, and a pyrazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N’-[(E)-(4-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-chlorophenyl)-N’-[(E)-(2-hydroxy-3-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2-chlorophenyl)-N’-[(E)-(2-hydroxy-1-anthracenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H15ClN4O2 |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2/c22-17-8-4-3-7-15(17)18-11-19(25-24-18)21(28)26-23-12-16-14-6-2-1-5-13(14)9-10-20(16)27/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |
InChI Key |
YNYIQANSUAJRGU-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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